2,5,8-Trioxa-12-silatridecane, 12-chloro-12-methyl-
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Overview
Description
12-Chloro-12-methyl-2,5,8-trioxa-12-silatridecane is a chemical compound with the molecular formula C10H23ClO3Si. It is characterized by the presence of a silicon atom bonded to a chlorine atom, a methyl group, and a trioxa chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Chloro-12-methyl-2,5,8-trioxa-12-silatridecane typically involves the reaction of chlorosilane with a trioxa chain precursor. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in the synthesis include chlorosilanes and trioxa chain precursors .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 12-Chloro-12-methyl-2,5,8-trioxa-12-silatridecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The silicon atom can participate in oxidation and reduction reactions, altering the oxidation state of the compound
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, typically under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield various substituted silatridecanes, while oxidation and reduction reactions produce different silicon-containing compounds .
Scientific Research Applications
12-Chloro-12-methyl-2,5,8-trioxa-12-silatridecane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other silicon-containing compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 12-Chloro-12-methyl-2,5,8-trioxa-12-silatridecane involves its interaction with molecular targets through its silicon and chlorine atoms. The silicon atom can form stable bonds with various substrates, while the chlorine atom can participate in substitution reactions. These interactions can modulate the activity of enzymes or other proteins, leading to specific biological effects .
Comparison with Similar Compounds
2,5,8-Trioxa-12-silatridecane: Lacks the chlorine and methyl groups, leading to different reactivity and applications.
4,7,10-Trioxaundecyldimethylsilyl chloride: Similar structure but with different chain length and functional groups
Uniqueness: 12-Chloro-12-methyl-2,5,8-trioxa-12-silatridecane is unique due to its specific combination of a silicon atom bonded to a chlorine atom, a methyl group, and a trioxa chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
68400-59-9 |
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Molecular Formula |
C10H23ClO3Si |
Molecular Weight |
254.82 g/mol |
IUPAC Name |
chloro-[3-[2-(2-methoxyethoxy)ethoxy]propyl]-dimethylsilane |
InChI |
InChI=1S/C10H23ClO3Si/c1-12-6-7-14-9-8-13-5-4-10-15(2,3)11/h4-10H2,1-3H3 |
InChI Key |
YQBNCFNFOQKVOO-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCC[Si](C)(C)Cl |
Origin of Product |
United States |
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